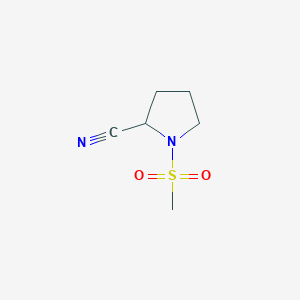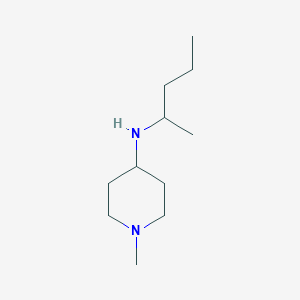
(1-Cyclopropylethyl)(2-phenylpropyl)amine
Overview
Description
(1-Cyclopropylethyl)(2-phenylpropyl)amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32324 g/mol . This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a phenylpropylamine moiety. It is a chiral amine, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylethyl)(2-phenylpropyl)amine can be achieved through various methods. One common approach involves the nucleophilic substitution of bromocyclopropanes with primary or secondary amines . This method typically requires the use of chiral, non-racemic bromocyclopropanes and proceeds via a diastereoselective, formal nucleophilic substitution reaction . The reaction conditions often include the use of metal-templated reactions and specific catalysts to ensure high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of transaminase-mediated synthesis. This method employs immobilized whole-cell biocatalysts with transaminase activity to convert prochiral ketones into enantiopure amines . The process is environmentally friendly and economically attractive, offering high conversion rates and enantioselectivity .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropylethyl)(2-phenylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, and carboxamides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oximes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1-Cyclopropylethyl)(2-phenylpropyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Cyclopropylethyl)(2-phenylpropyl)amine involves its interaction with specific molecular targets and pathways. As a chiral amine, it can act as a ligand for various enzymes and receptors, influencing their activity. The compound’s cyclopropyl and phenyl groups contribute to its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A structurally similar compound with a phenyl group attached to an ethylamine chain.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
2-Phenylpropylamine: Features a phenyl group attached to a propylamine chain.
Uniqueness
(1-Cyclopropylethyl)(2-phenylpropyl)amine is unique due to its combination of a cyclopropyl group and a phenylpropylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-2-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-11(13-6-4-3-5-7-13)10-15-12(2)14-8-9-14/h3-7,11-12,14-15H,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYYJDSKMOUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(C)C1CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



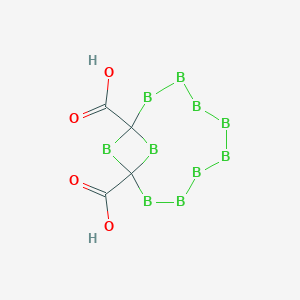
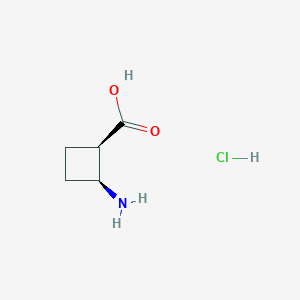
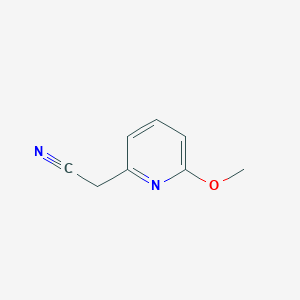
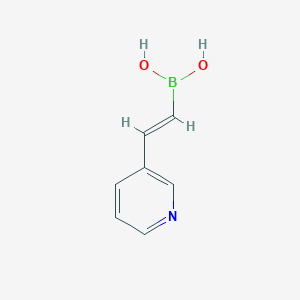
![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1461981.png)
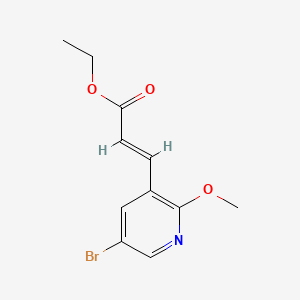
![4-(4-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1461984.png)
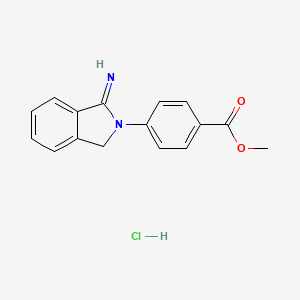
![2-chloro-N-[cyclopropyl(4-methylphenyl)methyl]acetamide](/img/structure/B1461986.png)

